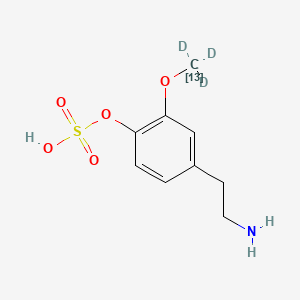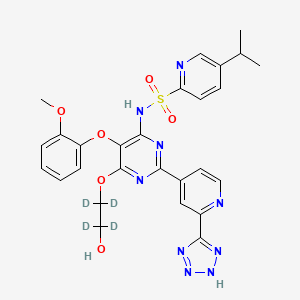
13-Hydroxy Cabotegravir-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection. This compound is a deuterated form, meaning it contains deuterium, a stable hydrogen isotope, which can enhance the metabolic stability and pharmacokinetic properties of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy Cabotegravir-d3 involves multiple steps, starting from the basic structure of Cabotegravir. The introduction of the hydroxyl group at the 13th position and the incorporation of deuterium atoms are key steps in the synthesis. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to separate the desired product from impurities.
化学反应分析
Types of Reactions
13-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the removal of the hydroxyl group, forming the parent compound.
科学研究应用
13-Hydroxy Cabotegravir-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Cabotegravir.
Biology: Employed in biological studies to understand the interaction of Cabotegravir with cellular components.
Medicine: Investigated for its potential use in enhancing the pharmacokinetic properties of Cabotegravir, leading to improved therapeutic outcomes.
Industry: Utilized in the pharmaceutical industry for the development of long-acting injectable formulations for HIV-1 treatment and prevention.
作用机制
13-Hydroxy Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV-1, preventing the integration of viral DNA into the host genome. This inhibition blocks the replication of the virus, thereby reducing viral load and preventing the progression of HIV infection. The molecular targets include the active site of the integrase enzyme, where the compound binds and prevents strand transfer.
相似化合物的比较
Similar Compounds
Dolutegravir: Another integrase strand transfer inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Raltegravir: An earlier integrase inhibitor with a shorter half-life compared to Cabotegravir.
Elvitegravir: Similar to Cabotegravir but requires boosting with other drugs to achieve effective plasma concentrations.
Uniqueness
13-Hydroxy Cabotegravir-d3 is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life. This makes it a promising candidate for long-acting formulations, reducing the frequency of dosing and improving patient adherence.
属性
分子式 |
C19H17F2N3O6 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-5,10-dihydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-19(29)30-13-7-23-6-11(15(25)16(26)14(23)18(28)24(8)13)17(27)22-5-9-2-3-10(20)4-12(9)21/h2-4,6,8,13,19,26,29H,5,7H2,1H3,(H,22,27)/t8-,13+,19?/m0/s1/i1D3 |
InChI 键 |
CWNAYYAUTHFEBC-TVMOQTRRSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@H]1C(O[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
规范 SMILES |
CC1C(OC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



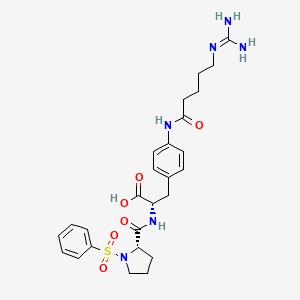
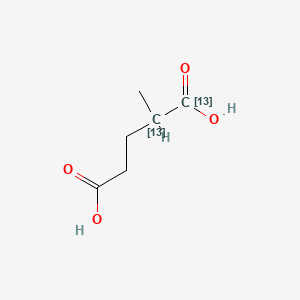

![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

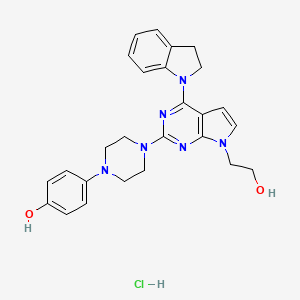
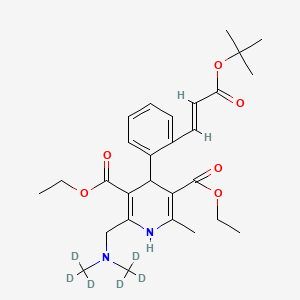
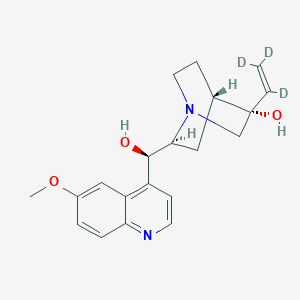
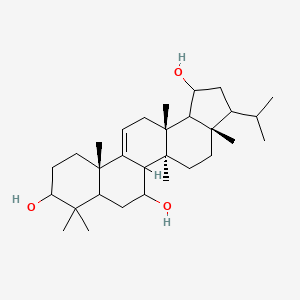
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
